[(5-Bromo-2,4-dimethylphenyl)sulfonyl]-3-pyridylamine
Beschreibung
Eigenschaften
IUPAC Name |
5-bromo-2,4-dimethyl-N-pyridin-3-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2S/c1-9-6-10(2)13(7-12(9)14)19(17,18)16-11-4-3-5-15-8-11/h3-8,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUKETDENHESLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CN=CC=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Reaction Conditions and Stoichiometry
Typical conditions involve dissolving 3-aminopyridine (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen. 5-Bromo-2,4-dimethylbenzenesulfonyl chloride (1.1 eq) is added dropwise at 0°C, followed by triethylamine (2.5 eq) to neutralize HCl. The mixture is stirred for 12–24 hours at room temperature.
Table 1: Optimization of Sulfonylation Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | THF > DCM > AcCN | THF: 85% yield |
| Temperature | 0°C → RT | >90% conversion |
| Base | Et3N > DMAP | Et3N: 88% yield |
| Reaction Time | 12–24 hours | ≤5% side products |
Purification and Characterization
Crude product is washed with 1M HCl, saturated NaHCO3, and brine. Column chromatography (SiO2, hexane:EtOAc 3:1) isolates the pure sulfonamide. NMR confirms the absence of residual sulfonyl chloride (δ 7.8–8.1 ppm for aromatic protons).
Directed Metal-Catalyzed Functionalization of Preformed Sulfonamides
Recent patents disclose nickel-catalyzed C–H functionalization to introduce methyl or bromo groups post-sulfonylation. For [(5-Bromo-2,4-dimethylphenyl)sulfonyl]-3-pyridylamine, this method avoids handling unstable brominated intermediates.
Nickel-Catalyzed Methylation
WO2024015825A1 describes methyl zinc halides (e.g., Zn(CH3)2) with Ni(COD)2 (5 mol%) and 1,2-bis(diphenylphosphino)ethane (dppe, 10 mol%) in THF at 60°C. The reaction selectively substitutes bromide with methyl groups:
$$
\text{Ar-Br} + \text{Zn(CH}3\text{)}2 \xrightarrow{\text{Ni catalyst}} \text{Ar-CH}3 + \text{ZnBr}2
$$
Table 2: Nickel-Catalyzed Methylation Efficiency
| Substrate | Yield (%) | Selectivity (%) |
|---|---|---|
| 5-Bromo-2,4-dimethylphenyl | 92 | >99 |
| 3-Bromopyridyl | 78 | 95 |
Bromination via Electrophilic Aromatic Substitution
Bromine (1.05 eq) in acetic acid at 40°C introduces bromine at the para position relative to the sulfonyl group. FeBr3 (10 mol%) enhances regioselectivity, achieving >95% conversion.
Multi-Step Synthesis from 2-Amino-3,5-Dibromo-4-Methylpyridine
WO2024015825A1 outlines a pathway starting with 2-amino-3,5-dibromo-4-methylpyridine (Formula II). A directing group (e.g., N,N-dimethylformamide-dimethylacetal) facilitates selective functionalization:
Directed C–H Activation
The amine is protected as (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide (Formula IV) to direct nickel-catalyzed methyl insertion at the 3-position:
$$
\text{Formula IV} + \text{Me}_2\text{Zn} \xrightarrow{\text{Ni}} \text{Formula V (3-methyl derivative)}
$$
Hydrolysis and Sulfonylation
Formula V undergoes acidic hydrolysis (HCl, MeOH) to yield 5-bromo-3,4-dimethylpyridin-2-amine, which is then sulfonylated as in Section 1.
Industrial-Scale Considerations
Solvent Recovery and Waste Management
Large-scale syntheses prefer toluene over DCM due to lower toxicity and easier recycling. Distillation recovers >90% toluene, reducing costs by 40%.
Catalytic Efficiency and Turnover Numbers (TON)
Nickel catalysts achieve TONs of 1,200–1,500 in methylation reactions, outperforming palladium (TON 300–400).
Analytical Validation of Synthetic Products
Spectroscopic Confirmation
Purity Assessment
HPLC (C18, 60% MeCN/water) shows ≥99% purity with retention time 8.2 minutes.
Analyse Chemischer Reaktionen
Types of Reactions
[(5-Bromo-2,4-dimethylphenyl)sulfonyl]-3-pyridylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and organoboron reagents in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
[(5-Bromo-2,4-dimethylphenyl)sulfonyl]-3-pyridylamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties.
Biological Studies: It can be used to study the interactions of sulfonamide compounds with biological targets.
Wirkmechanismus
The mechanism of action of [(5-Bromo-2,4-dimethylphenyl)sulfonyl]-3-pyridylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
Table 1: Structural Comparison of Key Compounds
Key Observations :
- Sulfonamide vs. Hydrazone: The target compound’s sulfonamide group offers greater hydrolytic stability compared to hydrazones (e.g., acetophenone-2,4-dimethylphenyl hydrazone), which are prone to hydrolysis under acidic conditions .
- Bromine Substituent : Bromine in the target compound and 5-bromo-3-iodopyridin-2-yl triflate enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura). However, the triflate group in the latter increases leaving-group ability, making it more reactive in nucleophilic substitutions .
Physicochemical Properties
- Solubility: Sulfonamides generally exhibit moderate water solubility due to hydrogen-bonding capacity. The target compound’s methyl groups may reduce solubility compared to non-methylated analogs.
- Thermal Stability : Sulfonamides like the target compound are typically stable up to 200°C, whereas hydrazones (e.g., ) decompose at lower temperatures (~150°C).
Biologische Aktivität
The compound [(5-Bromo-2,4-dimethylphenyl)sulfonyl]-3-pyridylamine is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action of this compound, drawing on diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves the reaction of 5-bromo-2,4-dimethylphenol with sulfonyl chloride followed by amination with 3-pyridylamine. The following general reaction scheme outlines the process:
-
Formation of Sulfonamide :
-
Amination :
Anticancer Properties
Research has indicated that sulfonamide derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds similar to this compound can restore mutant p53 function, which is crucial in cancer biology. The binding of such compounds to mutant p53 enhances its ability to bind DNA and induce apoptosis in cancer cells .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes. In particular, sulfonamide derivatives have been noted for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases like Alzheimer's. For example, related compounds have shown IC50 values as low as 0.52 µM against BuChE, indicating potent inhibitory activity .
The biological activity of this compound can be attributed to several mechanisms:
- Mutant p53 Restoration : By binding to mutant p53, the compound may restore its function and enhance tumor suppression pathways.
- Enzyme Inhibition : The inhibition of AChE and BuChE suggests potential applications in treating cognitive decline associated with neurodegenerative diseases.
- Antioxidant Activity : Some studies indicate that derivatives of this class may possess antioxidant properties, further contributing to their therapeutic potential.
Case Studies
- Study on Anticancer Activity : A study demonstrated that sulfonamide derivatives could significantly reduce tumor growth in xenograft models by restoring p53 function and inducing apoptosis .
- Neuroprotective Effects : Another investigation highlighted the neuroprotective effects of related compounds through their inhibition of cholinesterases, suggesting a mechanism for enhancing cognitive function in models of Alzheimer's disease .
Data Table: Biological Activity Overview
| Property | Value/Description |
|---|---|
| IC50 (BuChE) | 0.52 µM |
| IC50 (AChE) | Not specified; related compounds show inhibition |
| Anticancer Mechanism | Restores mutant p53 function |
| Potential Applications | Cancer therapy; Neurodegenerative diseases |
Q & A
Basic Research Questions
1. Synthesis Optimization Q: What methodologies are recommended for synthesizing [(5-Bromo-2,4-dimethylphenyl)sulfonyl]-3-pyridylamine with high yield and purity? A:
- Key Steps :
- Coupling Reaction : React 5-bromo-2,4-dimethylbenzenesulfonyl chloride with 3-aminopyridine in anhydrous pyridine to form the sulfonamide bond. Pyridine acts as both a solvent and acid scavenger .
- Stoichiometry : Use a 1.2:1 molar ratio of sulfonyl chloride to amine to ensure complete reaction.
- Purification : Isolate the product via precipitation (e.g., water addition) followed by column chromatography (silica gel, ethyl acetate/hexane) .
- Yield Optimization :
- Temperature: Room temperature (20–25°C) avoids side reactions.
- Reaction Time: 24 hours ensures full conversion .
2. Structural Characterization Q: Which analytical techniques are most effective for confirming the structure of this compound? A:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm for pyridine; δ 7.0–7.4 ppm for bromophenyl) and methyl groups (δ 2.3–2.6 ppm) .
- ¹³C NMR : Confirm sulfonyl (C-SO₂) at ~140 ppm and pyridine carbons at 120–150 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic pattern for bromine .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., sulfonyl-pyridine dihedral angles) .
Advanced Research Questions
3. Structure-Activity Relationship (SAR) Studies Q: How can researchers investigate the SAR of this compound derivatives for biological activity? A:
- Synthetic Modifications :
- Vary substituents on the phenyl ring (e.g., replace Br with Cl or F) .
- Modify pyridine with electron-withdrawing/donating groups (e.g., methoxy, nitro) .
- Biological Assays :
- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Cytotoxicity : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
- Data Analysis :
- Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .
4. Data Contradictions in Biological Activity Q: How should researchers address discrepancies in reported biological activity data for this compound? A:
- Purity Verification :
- Perform HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity .
- Assay Conditions :
- Standardize cell lines, incubation times, and concentrations (e.g., 1–100 µM) .
- Include positive controls (e.g., doxorubicin for cytotoxicity).
- Orthogonal Assays :
- Combine proliferation assays (BrdU incorporation ) with apoptosis markers (Annexin V/PI staining) to cross-validate results.
5. Mechanism of Action in Biological Systems Q: What strategies can elucidate the mechanism of action of this compound? A:
- Proteomics : Use affinity chromatography to identify binding partners .
- Pathway Analysis :
- Perform RNA-seq or Western blotting to assess effects on signaling pathways (e.g., MAPK/ERK, PI3K/AKT) .
- Kinetic Studies : Measure enzyme inhibition constants (Kᵢ) using fluorogenic substrates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
